

A Comparative Guide to the Bioactivity of Imidazo[1,2-a]pyrimidine Derivatives

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Compound of Interest

Compound Name: *Imidazo[1,2-a]pyrimidine-3-carbaldehyde*

Cat. No.: *B008735*

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a cross-validation of the bioactivity of various derivatives of imidazo[1,2-a]pyrimidine, with a focus on those synthesized from or related to **imidazo[1,2-a]pyrimidine-3-carbaldehyde**. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on this versatile molecular framework.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for several imidazo[1,2-a]pyrimidine derivatives across different therapeutic areas. These derivatives showcase the potential of the scaffold in anticancer, anti-inflammatory, and antimicrobial applications.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound ID	R Group Modification	Cancer Cell Line	IC50 (μM)	Reference
Derivative A	Substituted phenyl at C2	HT-29 (Colon)	15.2	[1]
Derivative B	Substituted phenyl at C2	B16F10 (Melanoma)	8.5	[1]
Derivative C	Substituted phenyl at C2	MCF-7 (Breast)	22.1	[1]
Derivative D	Chalcone moiety at C3	Hep-2 (Laryngeal)	12.8	[2]
Derivative E	Chalcone moiety at C3	HepG2 (Liver)	18.5	[2]
Derivative F	Chalcone moiety at C3	A375 (Melanoma)	14.2	[2]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound ID	R Group Modification	Assay	Inhibition (%)	IC50 (μM)	Reference
Derivative G	Diaryl substitution	Carrageenan-induced paw edema	63.8	-	[3]
Derivative H	Diaryl substitution	COX-2 Inhibition	-	13	[3]
Derivative I	Diaryl substitution	COX-1 Inhibition	-	>100	[3]

Table 3: Antimicrobial and Antifungal Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound ID	R Group Modification	Microorganism	MIC (µg/mL)	Reference
Derivative J	Chalcone moiety at C3	Escherichia coli	12.5	[4]
Derivative K	Chalcone moiety at C3	Staphylococcus aureus	6.25	[4]
Derivative L	Arylpropenone at C3	Candida albicans	31.25	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the anti-inflammatory potential of compounds.

- **Animal Acclimatization:** Acclimatize male Wistar rats for one week.
- **Compound Administration:** Administer the test compounds orally or intraperitoneally.
- **Induction of Inflammation:** After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- **Paw Volume Measurement:** Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
- **Data Analysis:** Calculate the percentage inhibition of edema for the treated groups compared to the control group.

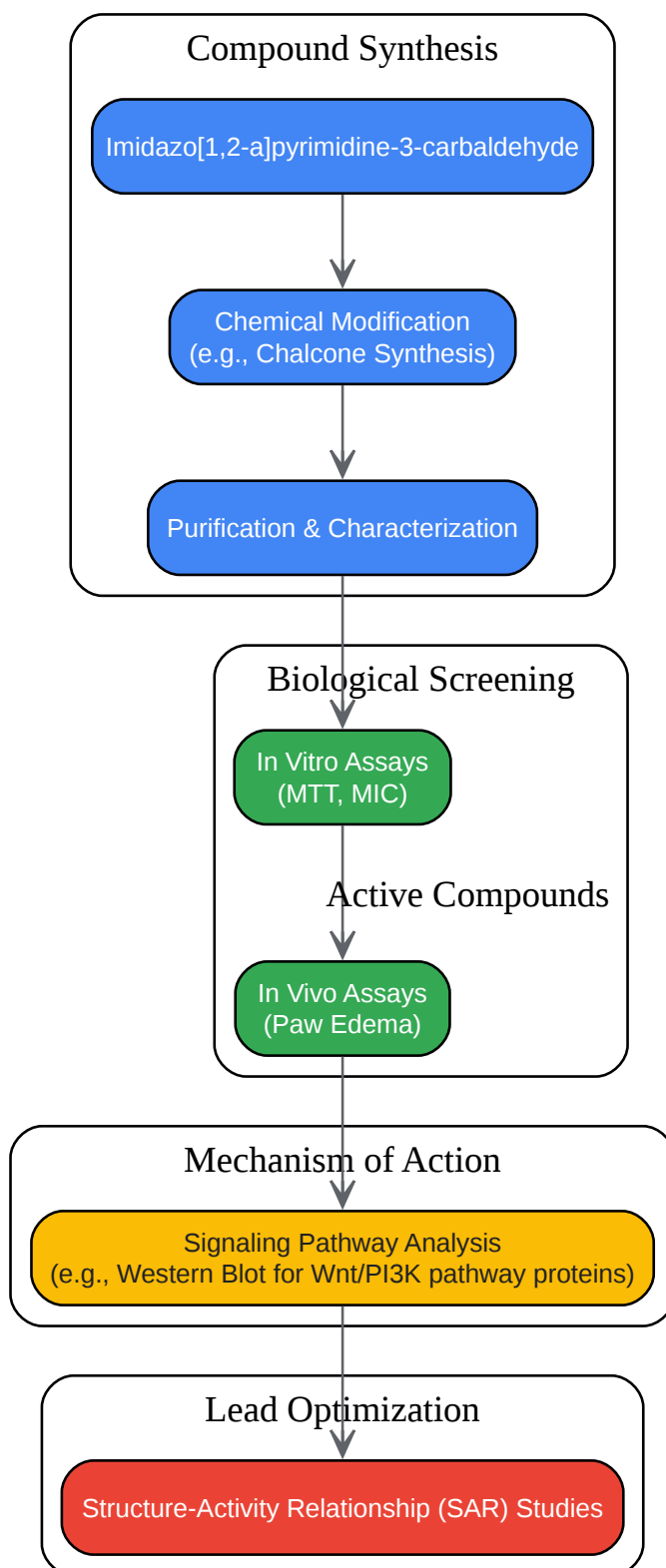
Antimicrobial/Antifungal Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.

- **Preparation of Inoculum:** Prepare a standardized microbial or fungal suspension.
- **Serial Dilution:** Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
- **Inoculation:** Inoculate each well with the microbial or fungal suspension.
- **Incubation:** Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

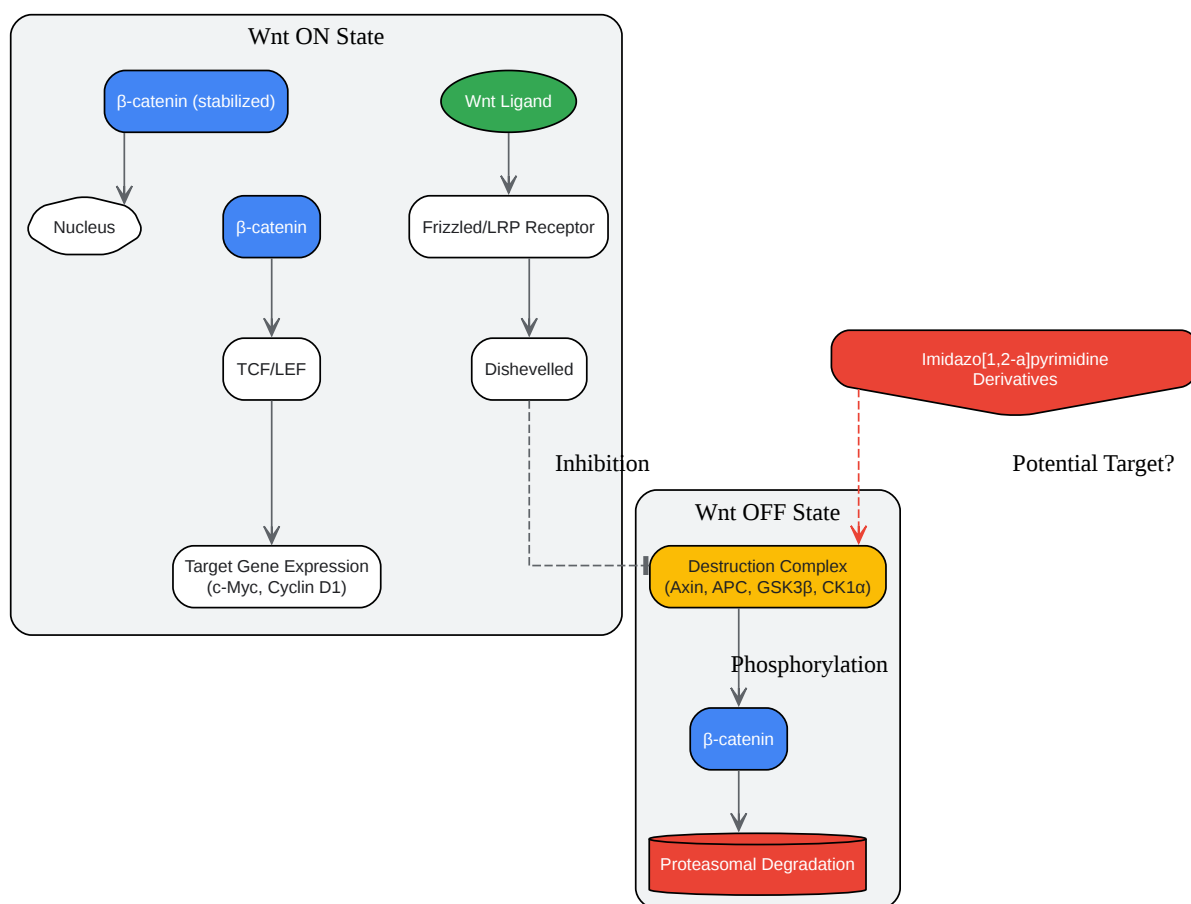
Signaling Pathways and Experimental Workflows

The biological activities of imidazo[1,2-a]pyrimidine derivatives are often attributed to their interaction with specific signaling pathways. Below are diagrams representing some of these pathways and a typical experimental workflow for screening these compounds.



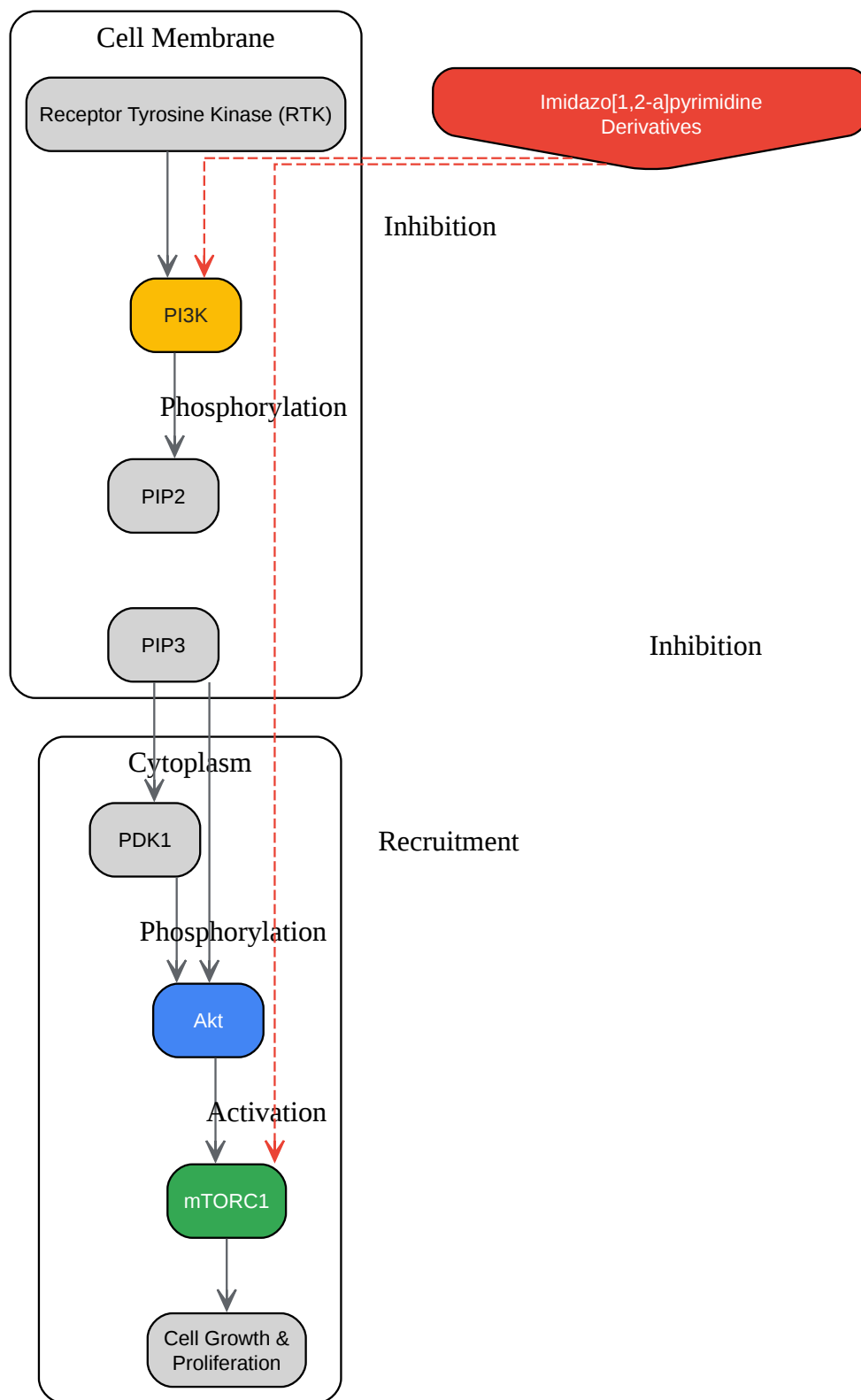
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Caption: A typical experimental workflow for the development of Imidazo[1,2-a]pyrimidine-based therapeutic agents.



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Caption: The Wnt/ β -catenin signaling pathway, a potential target for Imidazo[1,2-a]pyrimidine derivatives.



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Caption: The PI3K/Akt/mTOR signaling pathway, a target for dual inhibitors including some Imidazo[1,2-a]pyrimidines.

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